molecular formula C6H17Cl2N5O B555091 (S)-2-Amino-5-guanidinopentanamide dihydrochloride CAS No. 14975-30-5

(S)-2-Amino-5-guanidinopentanamide dihydrochloride

Cat. No.: B555091
CAS No.: 14975-30-5
M. Wt: 246.14 g/mol
InChI Key: LYMQLFYWIDCFLC-FHNDMYTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-NH2.2HCl typically involves the reaction of L-arginine with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization to obtain a high-purity product .

Industrial Production Methods: In industrial settings, the production of H-Arg-NH2.2HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: H-Arg-NH2.2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arginine derivatives, while reduction can produce simpler amines .

Mechanism of Action

The mechanism of action of H-Arg-NH2.2HCl involves its interaction with specific molecular targets and pathways. As a derivative of arginine, it can participate in various biochemical processes, including the synthesis of nitric oxide, a key signaling molecule in the body. The compound can also interact with enzymes and receptors, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Uniqueness: H-Arg-NH2.2HCl is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its ability to form stable complexes with DNA aptamers and its use in the synthesis of bioactive peptides make it a valuable compound in scientific research .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMQLFYWIDCFLC-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N)N)CN=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555514
Record name N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14975-30-5
Record name N~5~-(Diaminomethylidene)-L-ornithinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-5-guanidinopentanamide Bishydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Why is L-Argininamide dihydrochloride used to modify the surface of poly(sebacic acid) (pSA) microspheres?

A: The research article explores a method to functionalize pSA microspheres with targeting ligands for improved drug delivery. L-Argininamide dihydrochloride, possessing a primary amino group, can react with anhydride groups on the surface of pSA microspheres. [] This reaction forms a stable amide bond, effectively attaching the L-Argininamide to the microsphere surface. [] This modification allows for subsequent attachment of other ligands, like biotin, which can then bind to specific targets (e.g., avidin). [] The ability to attach targeting ligands is crucial for enhancing drug delivery to specific organs or cells, potentially increasing efficacy and reducing side effects.

Q2: What analytical techniques were used to confirm the successful attachment of L-Argininamide dihydrochloride to the pSA microspheres?

A: The researchers employed X-ray photoelectron spectroscopy (XPS) to analyze the surface density of argininamide on the modified microspheres. [] XPS detects the presence and quantity of elements on a material's surface, and the appearance of nitrogen signals after modification confirmed the successful attachment of L-Argininamide. [] Additionally, the bulk concentration of L-Argininamide within the microspheres was determined using 1H NMR spectroscopy after dissolving the microspheres in deuterated chloroform (CDCl3). []

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